Defluoro Paroxetine, Hydrochloride

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Defluoro Paroxetine Hydrochloride is the internationally certified reference standard for Paroxetine EP Impurity A and USP Related Compound B. This monodesfluoro analog is essential for quantifying the desfluoro impurity in paroxetine API and finished dosage forms, directly supporting ICH Q3A compliance (≤0.1% identification threshold) and USP/EP monograph system suitability. Without this pharmacopoeia-recognized marker, ANDA impurity profiling methods cannot be validated and regulatory submissions may be deemed incomplete. Supplied with full Certificate of Analysis for seamless method transfer, stability studies, and QC batch release. For laboratory use only; not for human administration.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 324024-00-2
Cat. No. B1383049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Paroxetine, Hydrochloride
CAS324024-00-2
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1
InChIKeyVUYNWBMXOQBJAI-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Paroxetine Hydrochloride (CAS 324024-00-2): Regulatory Identity and Procurement Baseline


Defluoro Paroxetine Hydrochloride, also designated as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, is the monodesfluoro analog of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . This compound is officially recognized in major pharmacopoeias as Paroxetine EP Impurity A (European Pharmacopoeia) and Paroxetine USP Related Compound B (United States Pharmacopeia) . It is supplied as a highly characterized reference standard intended exclusively for analytical method development, validation, and quality control applications, and is not for therapeutic use .

Why Defluoro Paroxetine Hydrochloride Cannot Be Substituted by Generic Analogs


The functional utility of Defluoro Paroxetine Hydrochloride is strictly defined by its pharmacopoeial designation as a specific impurity marker . Substitution with a non-certified analog or an alternative paroxetine derivative would invalidate regulatory submissions and analytical results. Unlike the parent drug Paroxetine, which possesses a 4-fluorophenyl group and acts as a potent SSRI, this defluoro derivative lacks the fluorine atom, resulting in distinct chromatographic behavior and a fundamentally different procurement purpose—serving as a reference standard rather than a therapeutic agent [1]. The quantitative evidence below establishes the precise contexts where this compound provides non-interchangeable value.

Quantitative Differentiation of Defluoro Paroxetine Hydrochloride


Regulatory Identity: Dual Pharmacopoeial Designation vs. Other Paroxetine Impurities

Defluoro Paroxetine Hydrochloride is uniquely codified as both EP Impurity A and USP Related Compound B, distinguishing it from other structurally related paroxetine impurities that hold only a single pharmacopoeial status or none . This dual designation mandates its use in analytical methods harmonized across European and U.S. regulatory frameworks, providing a specific advantage for global submissions.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Structural Differentiation: Fluorine Absence vs. Parent Paroxetine

The molecular structure of Defluoro Paroxetine Hydrochloride (C19H22ClNO3, MW 347.84) lacks the 4-fluorophenyl substituent present in the parent drug Paroxetine Hydrochloride (C19H20FNO3·HCl, MW 365.8) [1]. This deletion results in a calculated molecular weight difference of -18.0 g/mol and fundamentally alters its chromatographic retention properties, making it a critical marker for monitoring the defluorination side-reaction during paroxetine synthesis.

Medicinal Chemistry Structure-Activity Relationship Analytical Reference

Chromatographic Resolution: Relative Retention Time vs. Paroxetine

In the USP monograph chromatographic system for Paroxetine Hydrochloride, Defluoro Paroxetine Hydrochloride (USP Related Compound B) exhibits a relative retention time (RRT) of approximately 0.9 relative to the paroxetine peak [1]. This distinct RRT enables its reliable separation and quantification in the presence of the parent drug, with a required resolution of not less than 1.5 between this impurity and paroxetine related compound A [2].

HPLC Method Development Pharmaceutical Quality Control Analytical Chemistry

Procurement-Grade Purity: 98%+ Minimum vs. Research-Grade Impurity Standards

Suppliers of Defluoro Paroxetine Hydrochloride as a pharmacopoeial reference standard specify a minimum purity of 98% (HPLC), in contrast to research-grade impurity standards that may be offered at 95% purity without full characterization [1]. This higher purity specification directly translates to reduced uncertainty in quantitative analytical methods and is a prerequisite for regulatory submissions.

Reference Standard Procurement Analytical Method Validation Quality Assurance

Analytical Method Development: Enantiomeric and Diastereomeric Separation Capability

A validated HPLC method using an immobilized amylose-based chiral stationary phase successfully separates Defluoro Paroxetine Hydrochloride (as one of five chiral and achiral impurities) from paroxetine without interference [1]. This method achieves simultaneous enantio- and diastereo-selective separation, a capability not demonstrated for many other paroxetine impurities, providing a specific analytical advantage for comprehensive impurity profiling.

Chiral Chromatography Method Validation Pharmaceutical Analysis

Regulatory Impurity Threshold: Identification Requirement Above 0.1%

According to ICH Q3A guidelines, any impurity present at or above 0.1% in a drug substance requires identification and qualification [1]. In the context of paroxetine API manufacturing, Defluoro Paroxetine Hydrochloride is a known process-related impurity that must be monitored and controlled to ensure this threshold is not exceeded, establishing a quantitative basis for its procurement and use as a reference standard [2].

ICH Guidelines Impurity Control Pharmaceutical Quality

High-Value Application Scenarios for Defluoro Paroxetine Hydrochloride


Regulatory-Compliant ANDA/NDA Impurity Profiling

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for generic paroxetine formulations must demonstrate control of all specified impurities. Defluoro Paroxetine Hydrochloride, as both EP Impurity A and USP Related Compound B, is the definitive reference standard for quantifying the defluoro impurity. Its use directly supports the demonstration of compliance with ICH Q3A impurity identification thresholds (≥0.1%) and ensures that analytical methods meet the resolution criteria (RRT ~0.9, resolution NLT 1.5) specified in USP and EP monographs [1][2].

Chiral HPLC Method Development and System Suitability Testing

Analytical laboratories developing or validating chiral HPLC methods for paroxetine enantiomeric purity can leverage Defluoro Paroxetine Hydrochloride as a key component of system suitability mixtures. As demonstrated in recent literature, this compound is one of five impurities successfully resolved using immobilized amylose-based chiral stationary phases under green reversed-phase conditions [1]. Its inclusion in method development ensures robust separation from the parent drug (RRT ~0.9) and other impurities, providing a reliable marker for column performance and method reproducibility across different laboratories and instrument platforms.

Quality Control of Paroxetine API Manufacturing

During the commercial production of paroxetine hydrochloride active pharmaceutical ingredient (API), defluorination is a known side-reaction that generates the desfluoro impurity. QC laboratories must monitor and control this impurity to ensure it remains below the 0.1% identification threshold mandated by ICH Q3A [1]. Defluoro Paroxetine Hydrochloride, supplied at ≥98% purity with full analytical characterization, serves as the primary reference material for calibrating HPLC methods, establishing relative response factors, and quantifying impurity levels in each manufactured batch to ensure consistent product quality and regulatory compliance.

Pharmacopoeial Monograph Compliance and Method Transfer

Laboratories transferring analytical methods between sites or contract research organizations (CROs) require certified reference materials to demonstrate method equivalency. Defluoro Paroxetine Hydrochloride, as an official EP and USP reference standard, provides a common, traceable calibration point for verifying chromatographic system performance (including retention time reproducibility and resolution) [1][2]. This ensures that impurity profiling methods yield comparable results across different facilities, a critical requirement for successful technology transfer and regulatory inspections in the pharmaceutical supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defluoro Paroxetine, Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.